molecular formula C9H16ClNO2 B6215157 methyl (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride CAS No. 2742623-89-6

methyl (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride

Cat. No.: B6215157
CAS No.: 2742623-89-6
M. Wt: 205.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride is a compound that features a bicyclo[1.1.1]pentane (BCP) core. This core structure is known for its unique three-dimensionality and rigidity, which can enhance the potency, selectivity, and pharmacokinetic profile of drug-like compounds

Properties

CAS No.

2742623-89-6

Molecular Formula

C9H16ClNO2

Molecular Weight

205.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane framework. One common method is through carbene insertion into the central bond of a bicyclo[1.1.0]butane . Another approach involves radical or nucleophilic addition across a [1.1.1]propellane . These methods require precise control of reaction conditions to ensure the correct formation of the BCP core.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various BCP species . This method allows for high throughput and efficient production of gram quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the BCP core.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The BCP core can enhance the compound’s binding affinity and selectivity for its targets, potentially leading to improved therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane derivatives: These compounds share the same BCP core and exhibit similar properties, such as rigidity and three-dimensionality.

    Adamantane derivatives: Adamantane also features a rigid, three-dimensional structure, but differs in its chemical composition and properties.

    Cubane derivatives: Cubane is another rigid, three-dimensional scaffold used in drug design, offering unique properties compared to BCP.

Uniqueness

Methyl (2S)-2-amino-3-{bicyclo[1.1.1]pentan-1-yl}propanoate hydrochloride is unique due to its specific combination of the BCP core with an amino acid derivative. This combination provides a versatile scaffold for drug design and other applications, offering advantages in terms of potency, selectivity, and pharmacokinetic profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.